molecular formula C8H9Br2N B3416411 2,4-Dibromo-6-ethylaniline CAS No. 81100-30-3

2,4-Dibromo-6-ethylaniline

Cat. No. B3416411
CAS RN: 81100-30-3
M. Wt: 278.97 g/mol
InChI Key: YZYOBGJRULPHQC-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-ethylaniline is a chemical compound with the CAS Number: 81100-30-3 . It has a molecular weight of 278.97 and its IUPAC name is 2,4-dibromo-6-ethylaniline . It is stored at temperatures between 2-8°C and is in liquid form .


Molecular Structure Analysis

The InChI code for 2,4-Dibromo-6-ethylaniline is 1S/C8H9Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,4-Dibromo-6-ethylaniline has a density of 1.8±0.1 g/cm^3 . Its boiling point is 301.7±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.2±3.0 kJ/mol . The flash point is 136.3±26.5 °C .

Scientific Research Applications

Catalyst Enhancement for Ethylene Polymerization

2,4-Dibromo-6-ethylaniline derivatives have been used to enhance catalysts for high-temperature ethylene polymerization. A study by Rhinehart et al. (2014) in "ACS Catalysis" discusses the use of a derivative of 2,4-Dibromo-6-ethylaniline in producing thermally robust catalysts for ethylene polymerization at high temperatures. These catalysts demonstrated increased activity and produced polymers with higher melting transitions compared to related catalysts (Rhinehart, Mitchell, & Long, 2014).

Microbial Degradation of Herbicides

Research by Dong et al. (2015) in "Applied and Environmental Microbiology" explored the metabolic pathway involved in the degradation of 2-Methyl-6-ethylaniline (MEA), a close derivative of 2,4-Dibromo-6-ethylaniline, by Sphingobium sp. This degradation is particularly significant for the breakdown of chloroacetanilide herbicides such as acetochlor and metolachlor. The study provided insights into the microbial metabolic pathways and potential applications in environmental remediation (Dong et al., 2015).

Electrochemical Polymerization

D'Aprano, Leclerc, and Zotti (1992) in "Macromolecules" conducted a study on the electrochemical polymerization of 2-ethylaniline, which is structurally related to 2,4-Dibromo-6-ethylaniline. The study found that the polymerization of these compounds leads to the formation of electroactive polymer films, which are significant in material science and electronics applications (D'Aprano, Leclerc, & Zotti, 1992).

Antibacterial Activity

In a study by Banjara, BhoiteS., and Bhoite (2012) in "journal of applied pharmaceutical science," the antibacterial activity of di-2-ethylaniline phosphate, which is chemically similar to 2,4-Dibromo-6-ethylaniline, was examined. The compound showed significant antibacterial activity against selected Gram-negative bacteria, suggesting its potential application in medical and pharmaceutical fields (Banjara, BhoiteS., & Bhoite, 2012).

Safety and Hazards

The safety information for 2,4-Dibromo-6-ethylaniline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn .

properties

IUPAC Name

2,4-dibromo-6-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYOBGJRULPHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306817
Record name 2,4-Dibromo-6-ethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-ethylaniline

CAS RN

81100-30-3
Record name 2,4-Dibromo-6-ethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81100-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-6-ethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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